

An In-depth Technical Guide on 2-Propylbenzo[d]thiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Propylbenzo[d]thiazole**

Cat. No.: **B101001**

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This guide provides essential physicochemical data for **2-Propylbenzo[d]thiazole**, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis.

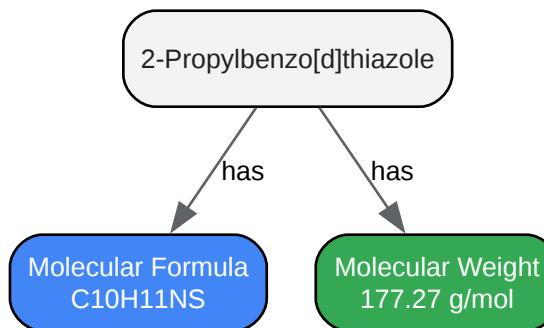
Physicochemical Properties

The fundamental molecular characteristics of **2-Propylbenzo[d]thiazole** are summarized below. These data are critical for experimental design, analytical method development, and computational modeling.

Property	Value	Source
Molecular Formula	C10H11NS	PubChem[1]
Molecular Weight	177.27 g/mol	PubChem[1]
IUPAC Name	2-propyl-1,3-benzothiazole	PubChem[1]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical structure of **2-Propylbenzo[d]thiazole** and its key molecular identifiers.



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Molecular properties of **2-Propylbenzo[d]thiazole**.

This technical guide is intended for informational purposes for research and development professionals. For detailed experimental protocols and safety information, please consult primary research literature and safety data sheets.

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References

- 1. 2-Propyl-1,3-benzothiazole | C10H11NS | CID 12406332 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426
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